

### Historical use of Crimidine as a rodenticide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Historical Use of **Crimidine** as a Rodenticide

### Introduction

**Crimidine** (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a synthetic pyrimidinamine derivative historically used as a potent, fast-acting rodenticide.[1][2] Marketed under trade names such as 'Castrix', it was employed for the control of mice, rats, and other small rodents.[1][2] Due to its extreme toxicity and the availability of safer alternatives, **crimidine** is now considered obsolete and its use as a pesticide is banned in many jurisdictions, including the European Union and the United States.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, toxicity, and the experimental approaches used to characterize it.

# **Chemical and Physical Properties**

**Crimidine** is a brown, waxy solid or appears as colorless crystals.[1][4] It is soluble in many common organic solvents and dilute acids.[1] Key chemical and physical properties are summarized in the table below.



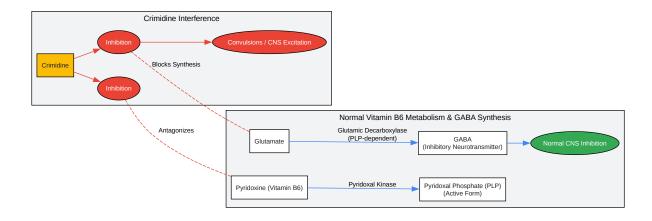
Property	Value	Reference(s)	
IUPAC Name	2-chloro-N,N,6- trimethylpyrimidin-4-amine	[1]	
CAS Number	535-89-7	[1][4]	
Molecular Formula	C7H10CIN3	[1][4]	
Molecular Weight	171.63 g/mol	[1][4]	
Melting Point	87 °C (189 °F)	[1][4]	
Boiling Point	~145 °C (~293 °F) at 4 mmHg	[1][4]	
Water Solubility	9.4 g/L at 20 °C	[1]	
Vapor Pressure	< 1 x 10 <sup>-5</sup> mmHg at 20 °C (68 °F)	[1]	
Appearance	Colorless crystals or brown waxy solid	[1][4]	

### **Mechanism of Action**

**Crimidine** is a potent convulsant that acts as a pyridoxine (Vitamin B<sub>6</sub>) antagonist.[1][2] Its toxicity stems from its interference with Vitamin B<sub>6</sub> metabolism, which is crucial for the proper functioning of the central nervous system. The mechanism involves the inhibition of key enzymes that require pyridoxal phosphate (the active form of Vitamin B<sub>6</sub>) as a cofactor.

In vitro studies have demonstrated that at high concentrations, **crimidine** inhibits the activity of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase.[1] Pyridoxal kinase is essential for converting pyridoxine to its active form, while glutamic decarboxylase is critical for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of these enzymes leads to a hyper-excitable state in the central nervous system, resulting in convulsions.[1][5]





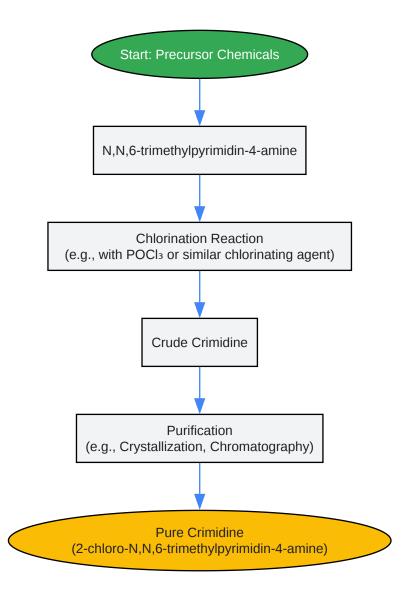
Click to download full resolution via product page

Proposed mechanism of **Crimidine** as a Vitamin B6 antagonist.

# **Synthesis**

The commercial production of **crimidine** involves the chlorination of N,N,6-trimethylpyrimidin-4-amine.[2] While specific, detailed historical protocols are not readily available in the reviewed literature, the general synthesis pathway for pyrimidine derivatives often involves nucleophilic substitution reactions on a pyrimidine ring.[6] A plausible synthesis workflow starts with a more readily available pyrimidine precursor.





Click to download full resolution via product page

Generalized synthesis workflow for Crimidine.

# **Toxicity and Efficacy**

**Crimidine** is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[4][5][7] The onset of action is rapid, typically within 20 to 40 minutes of ingestion.[1] Despite its high toxicity, it is also rapidly excreted.[1]

Signs and Symptoms of Poisoning: Acute exposure in humans and animals leads to severe central nervous system excitation.[1][5] Symptoms include:

Restlessness and apprehension[1][7]



- Muscular stiffness[1][7]
- Sensitivity to light, noise, and touch[1][7]
- Vomiting[1][7]
- Severe convulsions and seizures[1][5][7]

The following table summarizes the available quantitative toxicity data.

Species	Route of Administration	LD₅₀ (mg/kg)	Reference(s)
Rat	Oral	1.25	[4]
Rat	Intraperitoneal (i.p.)	1.00	[4]
Mouse	Oral	1.2	[4]
Mouse	Subcutaneous (s.c.)	1.1 - 1.3	[4]
Mouse	Intraperitoneal (i.p.)	0.42	[4]
Guinea Pig	Intraperitoneal (i.p.)	2.66	[4]
Human (probable)	Oral	< 5.0	[4][5][7]

# **Experimental Protocols**

Detailed experimental protocols from the original historical studies on **crimidine** are scarce. However, based on the description of its mechanism of action, a key experiment would involve an in vitro enzyme inhibition assay to quantify its effect on pyridoxal kinase.

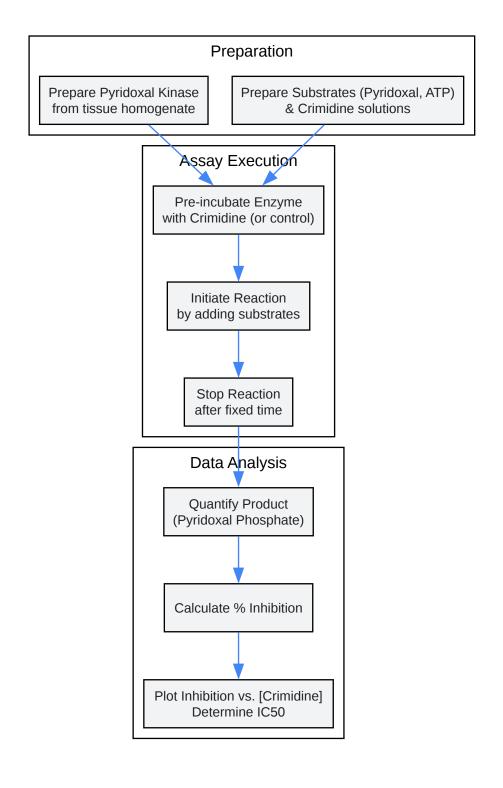
Methodology: In Vitro Pyridoxal Kinase Inhibition Assay

- Enzyme Preparation: A partially purified preparation of pyridoxal kinase is obtained from homogenized mouse brain tissue through centrifugation and protein precipitation techniques.
- Reagents:



- Pyridoxal kinase enzyme solution.
- Substrate solution: Pyridoxal and ATP in a suitable buffer (e.g., Tris-HCl).
- Inhibitor solution: Crimidine dissolved in an appropriate solvent, with serial dilutions prepared to test a range of concentrations.
- Detection reagent: A reagent that reacts with the product (pyridoxal phosphate) to produce a measurable signal (e.g., colorimetric or fluorescent).
- Assay Procedure:
  - The enzyme is pre-incubated with varying concentrations of **crimidine** (or vehicle control) for a set period at a controlled temperature (e.g., 37°C).
  - The enzymatic reaction is initiated by adding the substrate solution (pyridoxal and ATP).
  - The reaction is allowed to proceed for a defined time and is then stopped, often by adding a strong acid or by heat inactivation.
  - The amount of pyridoxal phosphate formed is quantified using a spectrophotometer or fluorometer after adding the detection reagent.
- Data Analysis: The rate of reaction at each **crimidine** concentration is calculated and compared to the control. The IC<sub>50</sub> value (the concentration of **crimidine** that inhibits 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Workflow for an in vitro enzyme inhibition assay.

# **Historical Use and Regulatory Status**



**Crimidine** was developed and used as a rodenticide for its high efficacy and rapid action.[1] It was typically formulated into baits to be attractive to rodents.[8][9] However, its high acute toxicity posed a significant risk to non-target species, including domestic animals and humans, through primary or secondary poisoning.[3][8]

Concerns over its safety profile led to its eventual decline in use. Today, **crimidine** is not registered for use as a pesticide with the U.S. Environmental Protection Agency (EPA) and is banned in the European Union.[1] It has been largely replaced by anticoagulant rodenticides (e.g., warfarin, brodifacoum), which have a delayed onset of action and, critically, a known antidote (Vitamin K<sub>1</sub>).[10][11]

## Conclusion

**Crimidine** represents an early class of highly toxic, fast-acting rodenticides. Its mechanism as a Vitamin B<sub>6</sub> antagonist, leading to severe convulsions, made it effective but also indiscriminately dangerous. The lack of a specific, readily available antidote and the high risk of non-target poisoning ultimately rendered it obsolete. The history of **crimidine** serves as an important case study in the evolution of rodenticides, highlighting the critical shift in pesticide development towards compounds with improved safety profiles and specific modes of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Crimidine | C7H10ClN3 | CID 10813 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crimidine [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. CRIMIDINE CAS#: 535-89-7 [chemicalbook.com]
- 5. CRIMIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. EP1437348A1 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents Google Patents







[patents.google.com]

- 7. JoDrugs. CRIMIDINE [jodrugs.com]
- 8. nps.gov [nps.gov]
- 9. Rodenticides [npic.orst.edu]
- 10. professionalpestmanager.com [professionalpestmanager.com]
- 11. 1st generation anticoagulants RRAC Resistance guide [guide.rrac.info]
- To cite this document: BenchChem. [Historical use of Crimidine as a rodenticide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669615#historical-use-of-crimidine-as-a-rodenticide]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com